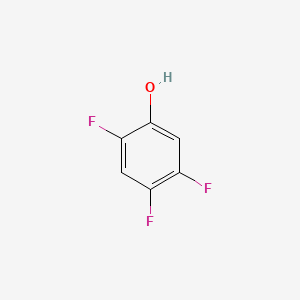

2,4,5-Trifluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMYCITQAIRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177212 | |

| Record name | Phenol, 2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-16-8 | |

| Record name | Phenol, 2,4,5-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of 2,4,5-Trifluorophenol

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluorophenol

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound (CAS No: 2268-16-8). As a pivotal building block in the synthesis of specialized pharmaceuticals and agrochemicals, a deep understanding of its physicochemical landscape is essential for reaction optimization, process scale-up, and analytical method development. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind its properties and providing robust, self-validating experimental protocols for its characterization.

The Molecular Profile of this compound

This compound is an aromatic organic compound distinguished by a hydroxyl group and three fluorine atoms substituted on the benzene ring. The strategic placement of these highly electronegative fluorine atoms at the 2, 4, and 5 positions creates a unique electronic environment that profoundly influences the molecule's reactivity and physical characteristics. This substitution pattern is critical for modulating properties such as acidity and directing the course of subsequent synthetic transformations.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2268-16-8 | [1][2] |

| Molecular Formula | C₆H₃F₃O | [2][3] |

| Molecular Weight | 148.08 g/mol | [2][3] |

| Appearance | Colorless to pale yellow/brown crystalline solid | [4][5] |

| Melting Point | 37-44 °C | [3][4][5] |

| Boiling Point | 152-154 °C (at atmospheric pressure) | [5] |

| Flash Point | 54 °C | [3] |

| pKa (Predicted) | ~7.5 - 8.0 | [6][7][8] |

| Solubility | Soluble in water, ethanol, and chloroform. | [5] |

Expert Insight: The observed melting point range (37-44 °C) indicates that 2,4,5-TFP is a low-melting solid, simplifying handling compared to volatile liquid phenols while allowing for easy liquefaction for reactions. The significant acidity increase compared to phenol (pKa ≈ 10) is a direct result of the strong inductive electron-withdrawing effect (-I effect) of the three fluorine atoms. This effect stabilizes the resulting phenoxide anion, making the hydroxyl proton more readily available for abstraction. This enhanced acidity is a key parameter to consider when selecting bases for deprotonation in synthetic protocols.

Spectroscopic Signature for Structural Verification

Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will feature two distinct aromatic proton signals, appearing as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The phenolic -OH proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a critical technique for confirming the specific isomer. Three distinct signals are expected, corresponding to the three unique fluorine environments at the C2, C4, and C5 positions. The coupling patterns between them (F-F coupling) provide definitive structural proof.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six aromatic carbon signals. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine couplings (¹J_CF), which are characteristic and aid in signal assignment.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group. Strong, sharp peaks in the 1100-1300 cm⁻¹ range are characteristic of C-F bond stretching.[2]

Experimental Protocol: High-Fidelity Melting Point Determination

Objective: To accurately determine the melting point range of a this compound sample as a primary indicator of its purity.

Trustworthiness: This protocol is self-validating. A sharp, narrow melting range (≤ 2 °C) that aligns with literature values confirms high purity. A broad or depressed melting range immediately flags the presence of impurities, necessitating further purification.

Methodology:

-

Sample Preparation:

-

Ensure the 2,4,5-TFP sample is completely dry, as moisture can act as an impurity.

-

Place a small amount of the sample on a watch glass and crush it into a fine, uniform powder using a spatula. Causality: A fine powder ensures efficient and uniform heat transfer throughout the sample.

-

Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end. Tap the sealed end gently on a hard surface to compact the sample.

-

-

Instrumentation and Measurement:

-

Use a calibrated digital melting point apparatus. Causality: Calibration against known standards (e.g., benzophenone, caffeine) is critical for the authoritativeness of the results.

-

Place the packed capillary tube into the sample holder of the apparatus.

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~37 °C).

-

Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. Causality: A slow ramp rate ensures the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting point.

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

-

Data Reporting:

-

Report the result as a melting range (T₁ - T₂). For example, 40.5 - 41.5 °C.

-

Logical Workflow for Melting Point Analysis

Caption: A self-validating workflow for determining the purity of 2,4,5-TFP via melting point analysis.

Safety, Handling, and Storage

Authoritative Grounding: Based on aggregated GHS data, this compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1][2][5]

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[3]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123153, this compound. Retrieved January 4, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol,2,4,5-trifluoro- (CAS 2268-16-8). Retrieved January 4, 2026, from [Link]

-

LookChem. (n.d.). 3,4,5-Trifluorophenol. Retrieved January 4, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3,4,5-Trifluorophenol. Retrieved January 4, 2026, from [Link]

-

Stenutz. (n.d.). 3,4,5-trifluorophenol. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519974, 2,4,6-Trifluorophenol. Retrieved January 4, 2026, from [Link]

-

ChemBK. (2024). This compound. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C6H3F3O | CID 123153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. B20395.03 [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. 3,4,5-Trifluorophenol CAS#: 99627-05-1 [m.chemicalbook.com]

- 8. 2,4,6-Trifluorophenol | 2268-17-9 [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2,4,5-Trifluorophenol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, 2,4,5-Trifluorophenol has emerged as a particularly valuable intermediate, most notably for its role in the synthesis of innovative pharmaceuticals. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the development of groundbreaking therapeutics.

Core Chemical and Physical Properties

This compound, identified by the CAS number 2268-16-8 , is a trifluorinated aromatic compound. A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 2268-16-8 | PubChem |

| Molecular Formula | C₆H₃F₃O | PubChem |

| Molecular Weight | 148.08 g/mol | PubChem |

| Appearance | Colorless to light yellow crystalline solid | ChemicalBook |

| Melting Point | 41-44 °C | ChemicalBook |

| Boiling Point | 152-154 °C | ChemicalBook |

| Solubility | Soluble in water, ethanol, and chloroform | ChemicalBook |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a critical aspect of its utility. While various methods can be employed, a common and logical approach involves the nucleophilic aromatic substitution (SNA) on a readily available, highly fluorinated starting material such as 1,2,4,5-tetrafluorobenzene.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNA)

The presence of multiple electron-withdrawing fluorine atoms on the benzene ring activates it towards nucleophilic attack. This is a departure from the typical electrophilic substitution reactions of benzene. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels a leaving group (in this case, a fluoride ion) to restore aromaticity. The regioselectivity of the substitution is dictated by the positions of the activating fluorine atoms.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1,2,4,5-Tetrafluorobenzene

This protocol outlines a representative synthesis of this compound from 1,2,4,5-tetrafluorobenzene. The choice of solvent and base is crucial for achieving a good yield and minimizing side reactions.

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Potassium Hydroxide (KOH)

-

Tert-butanol (as solvent)

-

Hydrochloric Acid (HCl) for workup

-

Diethyl ether for extraction

-

Anhydrous magnesium sulfate for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in tert-butanol with gentle heating.

-

Addition of Starting Material: To the solution of potassium hydroxide in tert-butanol, add 1,2,4,5-tetrafluorobenzene dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

-

Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Spectroscopic Characterization: A Guide to Identification and Purity Assessment

The unambiguous identification and purity assessment of this compound are paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The coupling patterns (doublet of doublets) will be complex due to coupling with adjacent protons and fluorine atoms. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic large one-bond carbon-fluorine coupling constants (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenolic group (a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F stretching (in the region of 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (148.08 g/mol ). The fragmentation pattern can provide further structural information.

Application in Drug Development: The Case of Sitagliptin

A prime example of the significance of this compound in medicinal chemistry is its use as a key precursor in the synthesis of Sitagliptin . Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Retrosynthetic Analysis of Sitagliptin

The synthesis of Sitagliptin involves the coupling of two key fragments. One of these fragments is a β-amino acid derivative that contains the 2,4,5-trifluorophenyl moiety. The retrosynthetic analysis reveals that this fragment can be derived from starting materials such as 2,4,5-trifluorophenylacetic acid or (E)-4-(2,4,5-trifluorophenyl)but-2-enal, both of which can be synthesized from this compound.[1][2]

Caption: Retrosynthetic approach for Sitagliptin highlighting the role of this compound.

The Rationale for the 2,4,5-Trifluorophenyl Group in Sitagliptin

The inclusion of the 2,4,5-trifluorophenyl group in the Sitagliptin molecule is a deliberate design choice. The fluorine atoms contribute to:

-

Enhanced Potency: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the molecule, leading to stronger binding interactions with the active site of the DPP-4 enzyme.

-

Improved Pharmacokinetic Profile: The C-F bond is metabolically stable, which can reduce the rate of drug metabolism and prolong its duration of action in the body.

-

Increased Lipophilicity: The fluorine atoms can increase the lipophilicity of the molecule, which can improve its absorption and distribution in the body.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

Handling and Storage:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Tool for Future Drug Discovery

This compound stands as a testament to the power of fluorine chemistry in modern drug development. Its unique properties and its role as a key building block in the synthesis of important pharmaceuticals like Sitagliptin underscore its significance. For researchers and scientists in the field, a deep understanding of its chemistry, synthesis, and handling is not just beneficial but essential for unlocking its full potential in the creation of next-generation therapeutics.

References

- 1. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4,5-Trifluorophenol (C₆H₃F₃O)

Abstract: This technical guide provides a comprehensive overview of 2,4,5-Trifluorophenol (CAS No: 2268-16-8), a key fluorinated intermediate in modern organic synthesis. The document delves into its fundamental chemical and physical properties, molecular formula, and molecular weight. It further explores the profound impact of trifluorination on the molecule's reactivity and acidity compared to unsubstituted phenol. This guide outlines its role as a versatile building block, particularly noting its relationship to precursors for significant pharmaceutical compounds. Detailed protocols for analytical characterization by gas chromatography and safe handling procedures are provided, grounded in established laboratory practices. This paper is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science who utilize fluorinated synthons.

Core Chemical Identity and Properties

This compound is a halogenated aromatic compound that serves as a valuable building block in various synthetic applications.[1][2] Its identity is defined by a specific set of identifiers and physicochemical properties that dictate its behavior and utility.

Chemical Identifiers and Molecular Data

A precise understanding of a compound's molecular formula and weight is the foundation of all stoichiometric and analytical work.

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₃F₃O | [3][4][5] |

| Molecular Weight | 148.08 g/mol | [3][4][6] |

| Exact Mass | 148.01359920 Da | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 2268-16-8 | [3][4][5] |

| InChI Key | ODGMYCITQAIRCI-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C(=CC(=C1F)F)F)O | [3] |

Physicochemical Properties

The physical state, melting and boiling points, and solubility profile are critical parameters for designing reaction conditions, purification strategies, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to pale brown crystalline solid or fused solid | [1][7] |

| Melting Point | 31-44 °C | [1][7] |

| Boiling Point | 152-154 °C | [1] |

| Solubility | Soluble in water, ethanol, and chloroform; Insoluble in non-polar solvents like n-heptane | [1] |

The Scientific Rationale: Impact of Trifluorination

The substitution of hydrogen with fluorine atoms on the phenol ring is not a trivial modification; it fundamentally alters the molecule's electronic landscape and, consequently, its chemical personality. The three fluorine atoms at the 2, 4, and 5 positions act as potent electron-withdrawing groups.

This inductive effect has two primary consequences:

-

Increased Acidity: The electron-withdrawing fluorine atoms stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization lowers the pKa of the hydroxyl proton, making this compound significantly more acidic than unsubstituted phenol. This enhanced acidity is a crucial factor in its reactivity, particularly in nucleophilic reactions involving the hydroxyl group. The electron-withdrawing nature of fluorine is a key reason fluorinated compounds are valuable in pharmaceutical design.[2]

-

Modified Aromatic Reactivity: The fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. However, they also direct the position of any potential substitution and can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, a pathway less favorable in non-fluorinated analogues.

This combination of properties makes trifluorophenols highly versatile intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2][8]

Synthesis and Downstream Applications

While specific, detailed synthesis protocols for this compound are proprietary to manufacturers, a general synthetic logic can be inferred from standard organofluorine chemistry. A plausible route involves the hydroxylation of a pre-fluorinated benzene ring.

Caption: Plausible synthetic pathway to this compound.

Role as a Synthetic Precursor

This compound is primarily utilized as an intermediate.[1] Its true value lies in its ability to be converted into more complex, high-value molecules. A critical example is its relationship with 2,4,5-trifluorophenylacetic acid . This derivative is a key intermediate in the synthesis of Sitagliptin, a widely used medication for treating type 2 diabetes.[9] This underscores the importance of fluorinated building blocks in the pharmaceutical industry.

The applications of trifluorophenols extend to the agrochemical and materials science sectors, where they serve as precursors for potent herbicides, fungicides, and advanced polymers.[2][8]

Caption: Synthetic utility of this compound as a precursor.

Analytical Characterization Protocol

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis. Gas Chromatography (GC) is a standard method for assessing the purity of volatile and semi-volatile compounds.

Protocol: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak.

Causality: This method is chosen due to the compound's volatility and thermal stability under typical GC conditions. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a ~1 mg/mL solution.

-

Ensure the sample is fully dissolved. Transfer a portion to a 2 mL GC vial.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 or equivalent, equipped with a Split/Splitless inlet and Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on response).

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Rationale: The initial hold ensures sharp peaks, while the ramp effectively separates the analyte from potential impurities.

-

-

Detector Temperature (FID): 300 °C.

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the area percent of the main this compound peak relative to the total area of all integrated peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

A high-purity sample should exhibit a single major peak, with commercial batches often exceeding 94% purity.[7]

-

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.[10] Adherence to safety protocols minimizes risk to personnel and the environment.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][5] |

| Skin Irritation | H315 | Causes skin irritation | [3][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [5] |

| Flammable Solid | H228 | Flammable solid | [3] |

Note: Hazard classifications may vary slightly between suppliers and regulatory bodies.[3]

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Dispensing: When weighing or transferring the solid, take care to avoid generating dust.

-

Spill Response: In case of a spill, isolate the area. Absorb small spills with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical advice.[1]

-

Conclusion

This compound is a synthetically valuable compound whose utility is derived from the unique electronic properties imparted by its fluorine substituents. With a molecular formula of C₆H₃F₃O and a molecular weight of 148.08 g/mol , it serves as a critical intermediate in the synthesis of high-value products, most notably in the pharmaceutical and agrochemical industries.[2][3][4][8] A thorough understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and responsible application in research and development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 123153, this compound". PubChem, [Link].

-

Oakwood Chemical. "this compound". Oakwood Chemical, [Link].

-

ChemBK. "this compound". ChemBK, [Link].

- Google Patents. "US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid".

- Google Patents. "CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid".

-

Exploring 3,4,5-Trifluorophenol: Properties and Applications. "Exploring 3,4,5-Trifluorophenol: Properties and Applications". Medium, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 519974, 2,4,6-Trifluorophenol". PubChem, [Link].

-

Chemcasts. "3,4,5-Trifluorophenol (CAS 99627-05-1) Properties". Chemcasts, [Link].

-

The Role of 2,3,4-Trifluorophenol in Advancing Pharmaceutical and Agrochemical Industries. "The Role of 2,3,4-Trifluorophenol in Advancing Pharmaceutical and Agrochemical Industries". Medium, [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H3F3O | CID 123153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [oakwoodchemical.com]

- 6. 2268-16-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound, 94% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

understanding the spectral data of 2,4,5-Trifluorophenol

An In-depth Technical Guide to the Spectral Analysis of 2,4,5-Trifluorophenol

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science, fluorinated aromatic compounds are foundational building blocks. Their unique electronic properties, conferred by the high electronegativity of fluorine, make them indispensable in modulating molecular activity, stability, and lipophilicity. Among these, this compound (CAS 2268-16-8) serves as a critical intermediate, notably in the synthesis of agrochemicals and pharmaceuticals. A complete and accurate structural elucidation of this molecule is paramount, not merely for identity confirmation but for ensuring the purity and predictability of downstream applications.

This guide eschews a conventional, rigid format. Instead, it is structured as a narrative journey through the core spectroscopic techniques used to characterize this compound. As your virtual Senior Application Scientist, I will not only present the data but also illuminate the causality behind the spectral features and the logic underpinning the experimental protocols. Our objective is to build a self-validating, multi-faceted analytical picture of the molecule, grounded in authoritative data and field-proven methodologies.

The Molecular Blueprint: Structure and Properties

Before delving into its spectral signatures, let us visualize the molecule itself. This compound is a benzene ring substituted with a hydroxyl group and three fluorine atoms. The specific substitution pattern dictates the electronic distribution and, consequently, all of its spectral properties.

Caption: IUPAC Numbering of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃O | [1] |

| Molecular Weight | 148.08 g/mol | [1][2] |

| Exact Mass | 148.01359920 Da | [1] |

| Appearance | Colorless to light yellow crystal | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus—with its 100% natural abundance and high sensitivity—provides an exceptionally powerful analytical window, complementing the standard ¹H and ¹³C spectra.

¹⁹F NMR Spectroscopy: A Window into the Electronic Environment

Expertise & Causality: The large chemical shift dispersion in ¹⁹F NMR (over 400 ppm) makes it highly sensitive to the local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting it downfield, while electron-donating groups cause an upfield shift. In this compound, the hydroxyl group is an ortho, para-director and electron-donating through resonance, which will influence the shielding of the adjacent fluorine atoms.

Data Interpretation: The experimental ¹⁹F NMR chemical shifts for this compound have been authoritatively identified.[4]

| Fluorine Position | Chemical Shift (δ, ppm) | Rationale for Assignment |

| F-5 | -143.7 | This fluorine is ortho to the electron-donating -OH group, experiencing the strongest shielding effect among the three, thus appearing most upfield (least negative). |

| F-2 | -147.1 | Positioned meta to the -OH group, F-2 experiences a moderate electronic effect. |

| F-4 | -153.5 | F-4 is para to the -OH group. While resonance donation from the -OH group should increase shielding, the cumulative effect of the other two electronegative fluorine atoms results in the most deshielded environment, hence the most downfield shift. |

These assignments are critical for confirming the specific isomeric structure. Any other trifluorophenol isomer would produce a completely different set of ¹⁹F signals.

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Causality: The ¹H NMR spectrum will account for the two aromatic protons (H-3 and H-6) and the single hydroxyl proton. The aromatic protons' chemical shifts are influenced by the deshielding effect of the aromatic ring current and the electronic effects of the adjacent fluorine and hydroxyl substituents. Their signals will be split into complex multiplets due to spin-spin coupling with each other (³JHH) and with the nearby fluorine nuclei (³JHF, ⁴JHF, etc.).

Predicted Data Interpretation: While a specific, fully assigned spectrum is not available in primary databases, we can predict the spectrum with high confidence based on established principles.

| Proton Position | Predicted Shift (δ, ppm) | Expected Multiplicity & Coupling |

| H-3 & H-6 | 6.9 – 7.4 | Complex Multiplets (m) . Each proton will be split by the other proton and multiple fluorine atoms. For example, H-3 will exhibit coupling to H-6 (³JHH ~ 8-9 Hz), F-2 (³JHF ~ 6-8 Hz), F-4 (³JHF ~ 8-10 Hz), and F-5 (⁴JHF ~ 2-4 Hz). H-6 will couple to H-3, F-5, and F-2. The result is two distinct, complex multiplets rather than simple doublets or triplets. |

| -OH | 5.0 – 6.0 (variable) | Broad Singlet (br s) . The chemical shift is highly dependent on solvent, concentration, and temperature. The proton is typically exchangeable, which often broadens the signal and obscures coupling. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: The ¹³C spectrum provides a count of unique carbon environments. A key feature for fluorinated compounds is the presence of large carbon-fluorine coupling constants (nJCF), which split the signals of carbons bonded to or near fluorine atoms. The one-bond coupling (¹JCF) is particularly large (typically >200 Hz), providing unambiguous evidence for direct C-F bonds.[5]

Predicted Data Interpretation: Six distinct carbon signals are expected. The carbons directly attached to fluorine (C-2, C-4, C-5) will be significantly downfield and will appear as large doublets due to ¹JCF. Other carbons will also show smaller nJCF couplings, resulting in complex multiplets.

| Carbon Position | Predicted Shift (δ, ppm) | Expected Multiplicity & Rationale |

| C-2, C-4, C-5 | 140 – 160 | Doublet of Multiplets (dm) . These carbons are directly bonded to fluorine, resulting in a large ¹JCF splitting (>200 Hz). They will also experience smaller couplings to the other fluorine atoms, further splitting each line of the primary doublet. |

| C-1 | 138 – 145 | Multiplet (m) . This carbon is attached to the hydroxyl group and will show couplings to F-2 (²JCF) and F-5 (³JCF). |

| C-6 | 115 – 125 | Multiplet (m) . This carbon is adjacent to C-1 and C-5 and will show coupling to F-5 (²JCF) and F-4 (³JCF). |

| C-3 | 105 – 115 | Multiplet (m) . This carbon is situated between two fluorinated carbons and will exhibit coupling to F-2 (²JCF) and F-4 (²JCF). |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Trustworthiness: This protocol is designed to yield high-resolution, unambiguous data for all three relevant nuclei, ensuring accurate structural confirmation.

Caption: Standardized workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Chloroform-d is a good first choice for general structure, while Acetone-d₆ can be better for observing the -OH proton due to hydrogen bonding.

-

Ensure complete dissolution. If necessary, briefly vortex.

-

Transfer the solution into a high-quality 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter any particulates.

-

-

Instrument Setup & Acquisition:

-

Use a spectrometer with a minimum field strength of 400 MHz to ensure adequate resolution of the complex multiplets.

-

Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum: Acquire a standard 1D proton spectrum. A relaxation delay (d1) of 2-5 seconds is typically sufficient.

-

¹⁹F Spectrum: Switch the probe to the ¹⁹F channel. Acquire a 1D fluorine spectrum, typically with proton decoupling to simplify the signals into sharper multiplets arising only from F-F coupling.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C and splitting from fluorine, a sufficient number of scans (potentially several thousand) and an adequate relaxation delay are required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the chemical shift axis. For ¹H and ¹³C, reference to the residual solvent peak or internal TMS (δ 0.00 ppm). For ¹⁹F, reference to an external or internal standard like CFCl₃ (δ 0.00 ppm).

-

Integrate the ¹H signals to confirm the proton ratio.

-

Analyze the chemical shifts and coupling patterns to complete the structural assignment.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for identifying their presence. For this compound, we expect to see characteristic absorptions for the O-H, aromatic C-H, aromatic C=C, C-O, and C-F bonds.

Data Interpretation: The IR spectrum provides a molecular "fingerprint." Key absorption bands for this compound have been identified.[6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3302 (broad) | O-H stretch | The broadness of this peak is characteristic of a hydrogen-bonded hydroxyl group, typical for phenols in a condensed phase. |

| 3035 - 3178 | Aromatic C-H stretch | Absorptions just above 3000 cm⁻¹ are definitive for C-H bonds where the carbon is sp² hybridized, as in an aromatic ring. |

| ~1600, ~1500 | Aromatic C=C stretch | These two bands are characteristic of the benzene ring itself and confirm the presence of the aromatic core. |

| 1100 - 1300 | C-F stretch | Strong absorptions in this region are a hallmark of carbon-fluorine bonds. The multiplicity of bands reflects the different electronic environments of the three C-F bonds. |

| ~1250 | C-O stretch | The stretching vibration of the phenolic carbon-oxygen bond typically appears in this region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Trustworthiness: ATR-FTIR is a rapid, reliable, and non-destructive technique that requires minimal sample preparation, making it the industry standard for routine analysis of solid and liquid samples.[7][8]

Caption: Workflow for ATR-FTIR analysis.

-

Setup: Ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean. Use a soft wipe with a suitable solvent like isopropanol and allow it to fully evaporate.

-

Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

-

Analysis: Lower the instrument's pressure clamp to apply firm, even pressure onto the sample. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.

-

Cleanup: After analysis, release the clamp, remove the sample, and thoroughly clean the crystal as in Step 1.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The intact ionized molecule is called the molecular ion ([M]⁺•), and its m/z value directly confirms the molecular weight. The fragmentation pattern provides clues about the molecule's structure.

Data Interpretation: The GC-MS data for this compound is available in public databases.[1]

| m/z Value | Ion Identity | Rationale for Formation |

| 148 | [C₆H₃F₃O]⁺• | Molecular Ion ([M]⁺•) . This peak confirms the molecular weight of the compound (148.08 g/mol ). Its presence is essential for identification. |

| 100 | [C₅H₂F₂]⁺• | Fragment Ion . A plausible pathway is the loss of a carbonyl group (CO, 28 Da) followed by the loss of hydrogen fluoride (HF, 20 Da) from the molecular ion. However, a more direct route is the loss of the formyl radical (CHO, 29 Da) and a fluorine radical (F, 19 Da). |

| 99 | [C₅HF₂]⁺ | Fragment Ion . This likely arises from the fragment at m/z 100 via the loss of a single hydrogen atom. |

High-Resolution Mass Spectrometry (HRMS) would further confirm the elemental composition by measuring the exact mass to several decimal places (e.g., 148.0136), distinguishing it from any other combination of atoms that might nominally have the same integer mass.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS is a robust and widely used technique that separates components of a mixture before introducing them to the mass spectrometer, making it ideal for simultaneous purity assessment and structural identification.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program, for example: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

MS Method:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a relevant range, for example, m/z 40 to 300.

-

The data system will record a total ion chromatogram (TIC) and the mass spectrum for each peak that elutes from the GC column.

-

UV-Visible Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the substituted benzene ring acts as a chromophore. The π → π* transitions of the aromatic system are responsible for its characteristic UV absorption. The hydroxyl and fluoro substituents act as auxochromes, modifying the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

Predicted Data Interpretation: While a dedicated UV-Vis spectrum for this compound is not readily available, we can make a strong prediction based on its structural analog, 2,4,5-Trichlorophenol, which displays absorption maxima at 231 nm and 288 nm. The electronic effects of fluorine and chlorine on the benzene ring are similar, so a comparable spectrum is expected.

| Predicted λmax | Electronic Transition | Rationale |

| ~230 nm | π → π | This corresponds to a higher-energy electronic transition within the aromatic system. |

| ~285 nm | π → π | This is the characteristic lower-energy "benzenoid" band, shifted to a longer wavelength (a bathochromic shift) from unsubstituted benzene (~255 nm) due to the presence of the -OH and -F auxochromes. |

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions from this stock solution.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference blank.

-

Analysis: Fill a second quartz cuvette with one of the diluted sample solutions. Place both cuvettes in the spectrophotometer.

-

Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm. The instrument software will automatically subtract the solvent blank and plot absorbance versus wavelength.

-

Interpretation: Identify the wavelengths of maximum absorbance (λmax). If quantitative analysis is required, a Beer's Law calibration curve can be constructed by plotting absorbance vs. concentration for the series of dilutions.

Integrated Analysis: The Self-Validating Conclusion

No single technique provides the full picture. The power of modern analytical chemistry lies in the integration of orthogonal data sets to build an unassailable structural proof.

-

MS confirms the molecular formula is C₆H₃F₃O.

-

IR confirms the presence of key functional groups: -OH, aromatic C-H, C=C, and C-F.

-

NMR provides the definitive map:

-

¹³C NMR confirms six unique carbons, with large C-F couplings proving the locations of the fluorine atoms.

-

¹H NMR confirms two aromatic protons, with complex splitting that is only consistent with the 2,4,5-substitution pattern.

-

¹⁹F NMR provides three distinct signals, confirming the presence of three electronically non-equivalent fluorine atoms, solidifying the isomeric assignment.

-

Together, these spectral data form a self-validating system. The molecular formula from MS is consistent with the functional groups seen in the IR and the atom counts from NMR. The substitution pattern deduced from NMR couplings is the only one that can explain all the observed spectral features. This integrated approach ensures the highest level of confidence in the identity and purity of this compound for researchers, scientists, and drug development professionals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123153, this compound. Retrieved January 4, 2026 from [Link].

-

Vollmer, G., et al. (1996). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 62(6), 2057–2064. Available at: [Link].

-

Edinburgh Instruments (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved January 4, 2026 from [Link].

-

Royal Society of Chemistry (n.d.). Table of contents - The Royal Society of Chemistry. Retrieved January 4, 2026 from [Link].

-

dos Santos, T. (n.d.). Development of new synthetic routes for the preparation of fluorinated compounds of biological interest. UNIVERSIDADE DE SÃO PAULO. Retrieved January 4, 2026 from [Link].

-

NIST (n.d.). 2,4,6-Trifluorophenol. In NIST Chemistry WebBook. Retrieved January 4, 2026 from [Link].

-

Siesler, H. W., et al. (2004). Evidence for heterodimers of 2,4,5-trichlorophenol on planar lipid layers. A FTIR-ATR investigation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1663(1-2), 59-69. Available at: [Link].

-

SpectraBase (n.d.). 2,3,5-Trifluorophenol. Retrieved January 4, 2026 from [Link].

-

ResearchGate (2009). Molecular structure, NMR and vibrational spectral analysis of 2,4-difluorophenol by ab initio HF and density functional theory. Retrieved January 4, 2026 from [Link].

-

ChemBK (2024). This compound. Retrieved January 4, 2026 from [Link].

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved January 4, 2026 from [Link].

-

NIST (n.d.). 2,4,6-Trifluorophenol. In NIST Chemistry WebBook. Retrieved January 4, 2026 from [Link].

-

Marchant-Lane, S. (n.d.). Low Viscosity Nematics: Design of Dopants. University of Southampton. Retrieved January 4, 2026 from [Link].

-

Nakao, M., et al. (2025). Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. SynOpen, 9, 131–137. Available at: [Link].

-

Mitsui Chemicals, Inc. (1999). Preparation process of fluorine subsituted aromatic compound. European Patent Office. Retrieved January 4, 2026 from [Link].

-

Al-Anber, M. A. (2009). Kinetic Study of 2,4,5- Trichlorophenol. Journal of Kerbala University, 7(1). Retrieved January 4, 2026 from [Link].

Sources

- 1. This compound | C6H3F3O | CID 123153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum [chemicalbook.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. teses.usp.br [teses.usp.br]

- 7. rsc.org [rsc.org]

- 8. 2,3,4-TRIFLUOROPHENOL(2822-41-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2,4,5-Trifluorophenol in Organic Solvents

Foreword

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process development, formulation, and quality control. 2,4,5-Trifluorophenol, a versatile fluorinated building block, is no exception. Its solubility characteristics dictate the choice of reaction media, purification strategies, and ultimately, the efficiency and scalability of its application. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical principles with practical experimental methodologies and an exploration of its industrial significance.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential to predicting its behavior in solution. This compound is a solid at room temperature with a distinct molecular architecture that governs its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃O | [1][2] |

| Molecular Weight | 148.08 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystal or crystalline powder | [3] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | 152-154 °C | [3] |

| CAS Number | 2268-16-8 | [1] |

The presence of a hydroxyl (-OH) group and three electron-withdrawing fluorine atoms on the aromatic ring creates a molecule with a unique combination of polarity, hydrogen bonding capability, and lipophilicity.

Theoretical Principles of Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" is a simplified but effective guiding principle.

Key Solute-Solvent Interactions:

-

Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are therefore expected to be effective at solvating this molecule.[4]

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and oxygen atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide) can engage in strong dipole-dipole interactions, contributing to solubility.

-

Van der Waals Forces: The aromatic ring contributes to the nonpolar character of the molecule, allowing for dispersion forces. While weaker, these forces are significant in less polar solvents.[4]

The trifluorinated structure enhances lipophilicity compared to unsubstituted phenol, which can improve solubility in less polar organic solvents.[5][6] However, it is the balance between the polar hydroxyl group and the fluorinated aromatic ring that dictates its solubility profile across a spectrum of solvents.

Caption: Intermolecular forces governing solubility.

Solubility Profile of this compound

While comprehensive, publicly available datasets on the solubility of this compound in a wide range of organic solvents are limited, we can infer its likely solubility based on chemical principles and available data for similar compounds.

Qualitative Solubility:

-

Soluble in: Water, ethanol, and chloroform.[3]

-

Expected High Solubility: In polar protic solvents like methanol and other short-chain alcohols, and in polar aprotic solvents such as dimethylformamide (DMF), acetone, and ethyl acetate, due to strong hydrogen bonding and dipole-dipole interactions. Phenolic compounds generally show good solubility in these types of solvents.[7][8]

-

Expected Moderate Solubility: In solvents of intermediate polarity like toluene or dichloromethane.

-

Expected Low Solubility: In non-polar solvents such as n-heptane or hexane, where the polar hydroxyl group would hinder dissolution.[3]

The recovery of phenolic compounds from various sources is highly dependent on the polarity of the solvent used, with methanol often being a highly effective extraction agent.[9]

Experimental Determination of Solubility: A Validated Protocol

For precise quantification of solubility, particularly in novel solvent systems or under specific process conditions, experimental determination is indispensable. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic solubility of a compound.[7][10]

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation:

-

Accurately weigh an excess amount of this compound solid into several glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 298.15 K).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that the solution reaches equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating solid particles, immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered solution into a clean, pre-weighed vial.

-

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight of the dried solute is achieved. The solubility can be calculated from the mass of the dissolved solid and the mass (or volume) of the solvent.[7]

-

Chromatographic Method (HPLC): Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase. Quantify the concentration of this compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a UV detector, by comparing the peak area to a standard calibration curve.[8]

-

-

Data Analysis:

-

Express solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Caption: Shake-Flask Solubility Workflow.

Thermodynamic Modeling for Solubility Prediction

In the early stages of drug development or process design, experimental determination of solubility in a vast array of solvents can be resource-intensive. Thermodynamic models offer a predictive approach to estimate solubility and screen for optimal solvents.[11][12]

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that predicts activity coefficients based on the functional groups present in the solute and solvent molecules. It is a purely predictive model that does not require experimental data for the specific solute-solvent system.[12]

-

NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This semi-predictive model characterizes molecules based on four conceptual segments: hydrophobicity, polarity, and hydrogen bond acidity and basicity. While it requires some experimental data for parameterization, it can offer good predictive power for solubility in various solvents.[7][13]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This model uses quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. It is a powerful tool for a priori solvent screening.[12]

These models are valuable for narrowing down the selection of candidate solvents before committing to extensive experimental work, thereby accelerating process development.

Industrial Relevance and Applications

The solubility of this compound is of paramount importance in its primary applications as a key intermediate in the pharmaceutical and agrochemical industries.[6][14]

-

Pharmaceutical Synthesis: Fluorinated compounds are crucial in modern drug design. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.[6] As a building block, the solubility of this compound in common reaction solvents (e.g., DMF, acetonitrile, THF) governs reaction kinetics, ease of handling, and product yield.

-

Agrochemical Development: In the synthesis of herbicides, fungicides, and insecticides, this compound is a valuable precursor.[14] Its solubility dictates the choice of solvents for synthesis and formulation, impacting the stability and efficacy of the final product.

-

Purification and Crystallization: Solubility data as a function of temperature is critical for developing efficient crystallization processes for purification. A solvent must be chosen in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature to ensure a high recovery of pure product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before handling. Engineering controls, such as a fume hood, and personal protective equipment (PPE), including gloves and safety glasses, are mandatory.

Conclusion

While specific quantitative solubility data for this compound remains dispersed in the literature, a robust understanding of its physicochemical properties and the principles of solute-solvent interactions allows for a well-informed approach to its use. This guide has outlined the theoretical underpinnings of its solubility, provided a validated experimental protocol for its determination, and highlighted its critical role in industrial applications. For scientists and researchers, this integrated knowledge is key to effectively and safely leveraging this compound in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

(PDF) Studies on the solubility of phenolic compounds - ResearchGate. Available at: [Link]

-

This compound | C6H3F3O | CID 123153 - PubChem - NIH. Available at: [Link]

-

Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF - ResearchGate. Available at: [Link]

-

Phenol - Solubility of Things. Available at: [Link]

-

Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K | Journal of Chemical & Engineering Data. Available at: [Link]

-

2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem. Available at: [Link]

-

This compound - ChemBK. Available at: [Link]

-

The Role of 2,3,4-Trifluorophenol in Advancing Pharmaceutical and Agrochemical Industries. Available at: [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. Available at: [Link]

-

Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC - NIH. Available at: [Link]

-

3,4,5-Trifluorophenol: Properties, Applications, and Quality Specifications. Available at: [Link]

-

An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF - ResearchGate. Available at: [Link]

-

Will we ever be able to accurately predict solubility? - PMC - NIH. Available at: [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. Available at: [Link]

-

The Essential Role of 2,3,4-Trifluorophenol in Modern Chemical Synthesis. Available at: [Link]

-

3,4,5-trifluorophenol - Registration Dossier - ECHA. Available at: [Link]

-

Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances - OUCI. Available at: [Link]

Sources

- 1. This compound | C6H3F3O | CID 123153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 12. researchgate.net [researchgate.net]

- 13. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 14. nbinno.com [nbinno.com]

safety, handling, and toxicity information for 2,4,5-Trifluorophenol

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2,4,5-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 2268-16-8) is a fluorinated organic compound increasingly utilized as a key intermediate and building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties make it a valuable precursor for creating novel bioactive compounds. However, as with many reactive intermediates, a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide serves as a technical resource for professionals handling this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a synthesized, in-depth perspective on hazard identification, risk mitigation, and emergency preparedness. The protocols and recommendations herein are designed to foster a self-validating system of safety, grounded in authoritative data and practical, field-proven insights.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound presents multiple risks that necessitate careful management.

GHS Classification and Labeling

Globally Harmonized System (GHS) classifications provide a standardized summary of the primary hazards. For this compound, the classifications from multiple suppliers indicate a consistent hazard profile.[1][3]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Solids | Category 2 | H228: Flammable solid | 🔥 |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | ❗ |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | ❗ |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | corrosive / ❗ |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | corrosive / ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ |

Note: The classification for skin and eye effects can vary between suppliers, ranging from irritation (Category 2) to severe corrosion (Category 1B).[3] It is imperative to treat the chemical with the highest level of precaution, assuming it is corrosive until proven otherwise for the specific material in use.

Toxicological Effects

The primary routes of exposure are inhalation, skin contact, and ingestion.[4] The trifluorinated phenyl ring and the hydroxyl group contribute to its reactivity and biological effects.

-

Skin and Eye Damage : This is one of the most significant hazards. Direct contact can cause effects ranging from serious irritation to severe chemical burns and potentially irreversible eye damage.[1][3] The phenolic hydroxyl group is acidic and can denature proteins, leading to tissue damage.

-

Respiratory Irritation : As a solid with potential for dust formation, or if heated, its vapors or dust can irritate the nose, throat, and lungs.[2][3]

Physicochemical Properties and Safety Implications

Understanding the physical properties is crucial for anticipating its behavior under laboratory conditions.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Safety Implication |

| CAS Number | 2268-16-8 | Unique identifier for substance tracking and SDS lookup.[1][6] |

| Molecular Formula | C₆H₃F₃O | |

| Molecular Weight | 148.08 g/mol | Used for stoichiometric calculations.[2][6] |

| Appearance | Colorless to light yellow crystal or crystalline powder | Potential for dust inhalation.[2] |

| Melting Point | 41-44 °C | Solid at room temperature, but can melt easily.[2] |

| Boiling Point | 152-154 °C | Volatility increases significantly with heating.[2] |

| Flammability | Flammable Solid (Category 2) | Keep away from heat, sparks, and open flames.[1][3] |

Section 2: Exposure Control and Personal Protection

Mitigating the risks identified above requires a multi-layered approach combining engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of dust or vapors.[7]

-

Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]

-

Safety Stations : An eyewash station and safety shower must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific task being performed.

The following diagram outlines a logical workflow for selecting the appropriate level of PPE when working with this compound.

Caption: PPE selection workflow for this compound.

-

Eye and Face Protection : Chemical splash goggles are mandatory at all times.[9] When there is a significant risk of splashing (e.g., when transferring solutions or during quenching of a reaction), a face shield must be worn in addition to goggles.[10]

-

Skin Protection :

-

Gloves : Wear chemical-resistant gloves. Given the corrosive potential, double-gloving with nitrile gloves is a recommended minimum practice. For extended handling or situations with high splash potential, more robust gloves like butyl rubber should be considered.[11] Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.

-

Lab Coat : A flame-resistant lab coat should be worn, fully buttoned, with sleeves down.

-

Protective Clothing : For larger scale operations, chemical-resistant coveralls or an apron may be necessary.[12] Do not wear shorts or open-toed shoes in the laboratory.[11]

-

-

Respiratory Protection : If work cannot be conducted in a fume hood or if there is a risk of dust generation that cannot be controlled, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[9] Respirator use requires a formal program including fit-testing and training.[13]

Section 3: Safe Handling and Storage Protocols

Adherence to standardized procedures is critical for preventing accidents.

Standard Handling Protocol

-

Preparation : Before starting, review the Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash and safety shower.

-

PPE : Don the appropriate PPE as determined by your risk assessment (see PPE Selection Workflow).

-

Weighing and Transfer : Conduct all transfers of solid this compound within the fume hood. Use anti-static weigh boats or grounding straps to mitigate ignition risk from static discharge, as fine dusts can form explosive mixtures with air.[14]

-

Solution Preparation : When dissolving, add the solid slowly to the solvent. Be aware of potential exothermic reactions.

-

Reaction Monitoring : Ensure reactions are properly set up with appropriate temperature and pressure monitoring and control.

-

End of Work : Decontaminate all equipment and the work area thoroughly. Remove PPE in the correct order to avoid cross-contamination. Wash hands and arms with soap and water.

Storage Requirements

-

Location : Store in a cool, dry, well-ventilated area, away from sources of heat, sparks, or open flames.[7][15]

-

Container : Keep the container tightly closed and clearly labeled.[8][15]

-

Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Section 4: Emergency Procedures

Even with meticulous planning, accidents can occur. Rapid and correct response is vital.

First Aid Measures

Immediate action is required in case of exposure.

Table 3: Summary of First Aid for this compound Exposure

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[14] |

| Skin Contact | Immediately remove all contaminated clothing.[7] Flush skin with plenty of soap and water for at least 15 minutes.[1][16] Seek immediate medical attention.[7] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[8][16] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[1][7] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[15] |